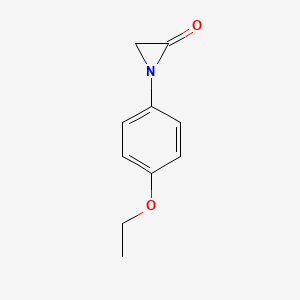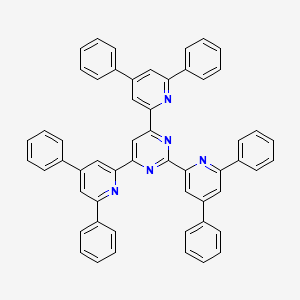![molecular formula C9H13NO3S2 B12590767 1-[4-(Methanesulfonyl)but-3-en-1-yl]-5-sulfanylidenepyrrolidin-2-one CAS No. 651044-01-8](/img/structure/B12590767.png)
1-[4-(Methanesulfonyl)but-3-en-1-yl]-5-sulfanylidenepyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Metanosulfonil)but-3-en-1-il]-5-sulfanylidenepirrolidin-2-ona es un compuesto químico conocido por su estructura única y sus posibles aplicaciones en varios campos. Este compuesto presenta un grupo metanosulfonil unido a una cadena but-3-en-1-il, que está conectada a un anillo de pirrolidin-2-ona con un grupo sulfanylidenil. La presencia de estos grupos funcionales lo convierte en un tema interesante para la investigación química y las aplicaciones industriales.
Métodos De Preparación
La síntesis de 1-[4-(Metanosulfonil)but-3-en-1-il]-5-sulfanylidenepirrolidin-2-ona implica varios pasos, comenzando con la preparación del intermedio metanosulfonato de but-3-en-1-il. Este intermedio luego se hace reaccionar con los reactivos apropiados para formar el compuesto final. Las condiciones de reacción generalmente implican el uso de solventes como etanol o metanol y catalizadores para facilitar la reacción .
Los métodos de producción industrial para este compuesto pueden incluir la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir pasos de purificación como la cristalización o la cromatografía para aislar el producto deseado.
Análisis De Reacciones Químicas
1-[4-(Metanosulfonil)but-3-en-1-il]-5-sulfanylidenepirrolidin-2-ona experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo sulfanylidenil puede oxidarse para formar sulfoxidos o sulfonas.
Reducción: El grupo metanosulfonil puede reducirse para formar tioles o sulfuros.
Sustitución: La cadena but-3-en-1-il puede sufrir reacciones de sustitución con nucleófilos o electrófilos.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el hidruro de litio y aluminio, y nucleófilos como las aminas o los tioles. Los productos principales que se forman a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas .
Aplicaciones Científicas De Investigación
1-[4-(Metanosulfonil)but-3-en-1-il]-5-sulfanylidenepirrolidin-2-ona tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Explorado por sus posibles propiedades terapéuticas, como actividades antiinflamatorias o anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales o como reactivo en procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 1-[4-(Metanosulfonil)but-3-en-1-il]-5-sulfanylidenepirrolidin-2-ona implica su interacción con objetivos moleculares y vías específicas. El grupo metanosulfonil puede actuar como un electrófilo, reaccionando con sitios nucleofílicos en biomoléculas. El grupo sulfanylidenil puede participar en reacciones redox, influyendo en los procesos celulares. Estas interacciones pueden modular varias vías biológicas, lo que lleva a los efectos observados del compuesto .
Comparación Con Compuestos Similares
1-[4-(Metanosulfonil)but-3-en-1-il]-5-sulfanylidenepirrolidin-2-ona se puede comparar con compuestos similares como:
Metanosulfonato de but-3-en-1-il: Comparte los grupos metanosulfonil y but-3-en-1-il, pero carece del anillo de pirrolidin-2-ona.
Azida de metanosulfonilo: Contiene el grupo metanosulfonil, pero difiere en su funcionalidad de azida.
N-(6-metanosulfonil-benzotiazol-2-il)-3-(4-sustituido-piperazin-1-il)-propionamidas: Presenta el grupo metanosulfonil, pero tiene una estructura central y una actividad biológica diferentes.
Propiedades
Número CAS |
651044-01-8 |
|---|---|
Fórmula molecular |
C9H13NO3S2 |
Peso molecular |
247.3 g/mol |
Nombre IUPAC |
1-(4-methylsulfonylbut-3-enyl)-5-sulfanylidenepyrrolidin-2-one |
InChI |
InChI=1S/C9H13NO3S2/c1-15(12,13)7-3-2-6-10-8(11)4-5-9(10)14/h3,7H,2,4-6H2,1H3 |
Clave InChI |
CJOHCCCTDDZGDI-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C=CCCN1C(=O)CCC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Piperidine, 4-[3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]-](/img/structure/B12590699.png)
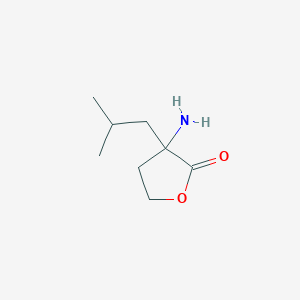
![Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-(5-isothiazolyl)-](/img/structure/B12590710.png)
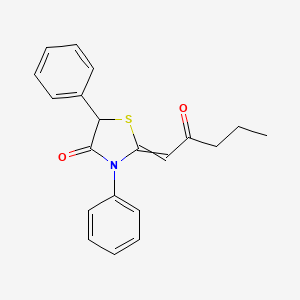
![6-{1-[(3-Hydroxypropyl)amino]propylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12590724.png)
![Acetamide,N-butyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12590732.png)
![1-[2-(Benzyloxy)ethoxy]-2-fluoro-4-nitrobenzene](/img/structure/B12590737.png)
![3-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyridine](/img/structure/B12590739.png)
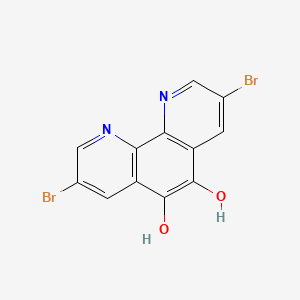
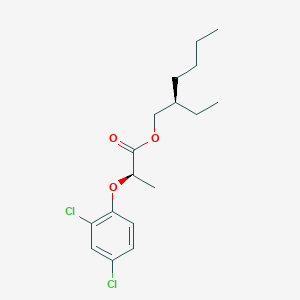

![4-Ethyl-3-hydroxy-6-[1-(2-nitroanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12590769.png)
